N-(2-methoxyphenyl)-2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide
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Overview
Description
2-[(6-isopropyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-isopropyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine structure, followed by the introduction of the isopropyl, phenyl, and methoxyphenyl groups. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(6-isopropyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur or methoxy groups.
Reduction: This can affect the oxo groups or the pyrimidine ring.
Substitution: This can occur at the phenyl or methoxyphenyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(6-isopropyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(6-isopropyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile
- Pentyl [(6-isopropyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
Uniqueness
What sets 2-[(6-isopropyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H27N3O4S2 |
---|---|
Molecular Weight |
521.7g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C27H27N3O4S2/c1-16(2)21-13-18-22(14-34-21)36-25-24(18)26(32)30(17-9-5-4-6-10-17)27(29-25)35-15-23(31)28-19-11-7-8-12-20(19)33-3/h4-12,16,21H,13-15H2,1-3H3,(H,28,31) |
InChI Key |
MJEYETNSYOUUMZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4OC)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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